Lithium is a well-established mood stabilizer used in treating bipolar disorder. Some research suggests it might offer neuroprotective benefits []. Studies have explored lithium salicylate's potential role in Alzheimer's disease and Parkinson's disease models due to its ability to:
These studies are primarily conducted in cell cultures (in vitro) or animal models (in vivo) to understand the mechanisms and potential therapeutic effects.
Lithium salicylate's influence on specific enzymes and signaling pathways within cells is another research area. Due to its combined properties of lithium and salicylic acid, it might be useful for:
Lithium salicylate is an organic compound with the chemical formula . It is a lithium salt of salicylic acid, characterized by its white crystalline appearance. Lithium salicylate is notable for its unique structural properties, which include a layered structure with carboxylate-bridged helices, contributing to its stability and solubility in various solvents . This compound is primarily utilized in the fields of chemistry and medicine, owing to its biological activity and potential therapeutic applications.
In this reaction, equimolar amounts of salicylic acid and lithium hydroxide are combined in water, resulting in the formation of lithium salicylate monohydrate . Additionally, lithium salicylate can react with other metal salts to form mixed metal compounds, which can exhibit enhanced properties for specific applications.
Lithium salicylate exhibits notable biological activity, particularly as an anti-inflammatory agent. It has been studied for its potential effects on pain relief and inflammation reduction, making it useful in treating conditions such as arthritis. The compound's mechanism of action is thought to involve inhibition of cyclooxygenase enzymes, similar to other non-steroidal anti-inflammatory drugs (NSAIDs) . Furthermore, lithium ions have been shown to have mood-stabilizing effects, which may contribute to the therapeutic benefits of lithium salicylate in psychiatric disorders.
Lithium salicylate can be synthesized through several methods:
These methods allow for the production of lithium salicylate with varying degrees of purity and crystallinity, depending on the specific conditions employed.
Lithium salicylate has diverse applications across various fields:
Studies have shown that lithium salicylate interacts with various biological systems. Its effects on cellular signaling pathways have been investigated, particularly regarding its influence on neurotransmitter systems and inflammatory responses. Research indicates that lithium ions may modulate signaling cascades involved in mood regulation and neuroprotection . Additionally, interaction studies have explored how lithium salicylate can enhance the efficacy of other therapeutic agents when used in combination therapies.
Several compounds share structural or functional similarities with lithium salicylate. Here are a few notable examples:
Compound | Structure | Unique Features |
---|---|---|
Sodium Salicylate | Sodium salt of salicylic acid | Commonly used as an analgesic; lower solubility than lithium variant. |
Potassium Salicylate | Potassium salt of salicylic acid | Similar anti-inflammatory properties; used less frequently than sodium or lithium variants. |
Calcium Salicylate | Calcium salt of salicylic acid | Used in topical applications; may have different absorption characteristics. |
Magnesium Salicylate | Magnesium salt of salicylic acid | Investigated for potential use in dietary supplements due to magnesium's health benefits. |
Lithium salicylate is unique among these compounds due to its specific combination of properties derived from both lithium ions and the salicylate group, making it particularly effective for certain therapeutic applications while also being suitable for industrial uses like lubricants .
Lithium salicylate monohydrate crystallizes in the monoclinic crystal system with space group P2₁/c [5] [6]. The crystallographic parameters reveal a unit cell with dimensions a = 13.1148(8) Å, b = 4.6992(2) Å, and c = 12.8071(5) Å, with a beta angle of 107.900(1)° [5]. The unit cell volume measures 751.08(6) ų and contains four formula units (Z = 4) [5].
The asymmetric unit contains one complete formula unit of Li(Sal)(H₂O), where the salicylate anion exhibits an internal hydrogen bond between the hydroxyl group and carboxylate oxygen [5]. This intramolecular hydrogen bonding is characterized by an O3-H03...O1 interaction with a bond angle of 154(2)°, indicating significant deviation from linearity due to the rigid aromatic scaffold [5].
The crystal structure of lithium salicylate monohydrate exhibits a remarkable layer architecture featuring alternating D- and L-[(H₂O)Li⁺]∞ helices running parallel along the b-axis [5] [6]. These helical chains represent a unique structural motif where lithium cations are connected through bridging water molecules, creating infinite one-dimensional polymeric structures [5].
The helical arrangement is stabilized through carboxylate bridges from salicylate anions that link adjacent helices, forming eight-membered rings with the stoichiometry [–Li–O1–C7–O2–]₂ [5]. This connectivity pattern results in a layered structure where each layer possesses a polar core zone consisting of the helices and eight-membered rings, surrounded by a nonpolar periphery of benzene rings [5].
The neighboring helices within each layer are enantiomers (D and L configurations) related by centers of inversion located at the midpoint of each eight-membered ring [5]. The benzene rings of the salicylate anions are oriented almost perpendicular to the helical axis, with a Li–O1–C7–C1 angle of 163.0(2)° [5].
The lithium cations in lithium salicylate monohydrate adopt a tetrahedral coordination geometry, achieved through bonding to four oxygen donor atoms [5] [7] [8]. The coordination sphere includes two oxygen atoms from salicylate carboxylate groups and two oxygen atoms from water molecules [5]. The Li–O bond distances fall within a narrow range of 1.891(3) to 2.027(3) Å, indicating relatively uniform coordination strength [5].
Specifically, the bond lengths are: Li–O1 (salicylate) = 1.891(3) Å, Li–O2 (salicylate) = 1.893(3) Å, Li–O01 (water) = 2.027(3) Å, and Li–O01 (adjacent water) = 2.013(3) Å [5]. These distances are consistent with typical lithium-oxygen coordination bonds in similar organometallic complexes [9] [8].
The O–Li–O bond angles span a broad range from 96.6(1)° to 129.6(1)°, indicating significant distortions from idealized tetrahedral geometry [5]. The largest angle of 129.6(1)° occurs between the two salicylate oxygen atoms (O1–Li–O2), while the smallest angle of 96.6(1)° is observed between the two water molecules (O01–Li–O01) [5].
This angular distortion reflects the constraints imposed by the bridging coordination modes and the requirements for maintaining the helical chain structure. The distorted tetrahedral geometry is characteristic of lithium complexes where the small ionic radius of lithium (0.68 Å) allows for close approach of ligands while maintaining electrostatic stability [10] [11].
The carboxylate groups of salicylate anions function as bridging ligands through O,O-coordination, linking lithium cations in adjacent helical chains [5] [12]. This bridging mode creates eight-membered rings that constitute the structural backbone of the layer architecture [5]. Similar carboxylate bridging patterns have been observed in other lithium bioligand complexes, including aspartates, glutamates, and anthranilate complexes [5].
In related lithium salicylate-proline complexes, the lithium cations exhibit tetrahedral coordination through bonding to salicylate anions and L-proline molecules via carboxylate groups, resulting in square grid network propagation [7]. The Li–O bond lengths in these complexes range from 1.875(1) to 1.916(1) Å, demonstrating the consistency of lithium coordination behavior across different salicylate-containing systems [7].
The crystal structure is further stabilized by an extensive hydrogen bonding network involving both intramolecular and intermolecular interactions [5]. The hydroxyl groups of salicylate anions, although not coordinated to lithium, are oriented toward the polar core zone to participate in hydrogen bonding [5].
Water molecules serve as hydrogen bond donors to both carboxylate oxygen atoms and hydroxyl groups of adjacent salicylate anions [5]. The intermolecular hydrogen bonds are characterized by O01–H01...O2 (1.79(2) Å) and O01–H02...O3 (1.85(2) Å) interactions, with nearly linear arrangements indicated by angles of 173(2)° and 166(2)°, respectively [5].
The Fourier Transform Infrared spectrum of lithium salicylate provides detailed information about the vibrational modes associated with both the salicylate anion and the lithium coordination environment [5]. The spectroscopic data reveals characteristic absorption bands that reflect the structural features of the compound.
The hydroxyl stretching vibrations appear as medium-intensity bands at 3374 cm⁻¹ and 3093 cm⁻¹, corresponding to ν(O-H) modes of both coordinated water molecules and the phenolic hydroxyl group of the salicylate anion [5]. These frequencies are characteristic of hydrogen-bonded hydroxyl groups, consistent with the extensive hydrogen bonding network observed in the crystal structure [5].
The carboxylate functionality exhibits distinctive vibrational signatures with asymmetric C-O stretching at 1634 cm⁻¹ and symmetric C-O stretching at 1394 cm⁻¹ [5]. The frequency separation between these modes (Δν = 240 cm⁻¹) indicates bridging coordination of the carboxylate group, consistent with the structural determination showing carboxylate bridges between lithium centers [5] [13].
The aromatic character of the salicylate moiety is evident through multiple C=C stretching vibrations appearing as strong bands at 1590, 1488, and 1461 cm⁻¹ [5]. These frequencies are characteristic of substituted benzene rings and confirm the integrity of the aromatic system in the lithium salt [14].
Additional aromatic modes include in-plane and out-of-plane C-H bending vibrations observed at various frequencies throughout the fingerprint region [5]. The out-of-plane γ(C-H) modes at 863, 812, and 754 cm⁻¹ provide information about the substitution pattern and planarity of the aromatic ring [5].
The lower frequency region of the infrared spectrum contains modes associated with the lithium coordination sphere, though these are often obscured by other vibrational modes [15]. The presence of lithium-oxygen stretching vibrations is inferred from the overall spectroscopic pattern and comparison with related lithium complexes [15].
Studies of lithium coordination compounds indicate that metal-oxygen stretching modes typically appear in the 300-500 cm⁻¹ region, though these assignments require careful isotopic substitution studies for definitive confirmation [16] [15].
Nuclear Magnetic Resonance spectroscopy of lithium salicylate presents unique challenges due to the presence of two lithium isotopes (⁶Li and ⁷Li) with different nuclear properties [16]. The ⁷Li nucleus (I = 3/2) exhibits quadrupolar interactions that can broaden resonance lines, while ⁶Li (I = 1) shows different sensitivity and relaxation characteristics [16].
Recent advances in lithium Nuclear Magnetic Resonance spectroscopy employ isotopic dilution techniques using ⁶Li-enriched samples to achieve ultrahigh-resolution ⁷Li spectra [16]. These methods have been successfully applied to lithium-containing crystalline materials and could provide valuable structural information for lithium salicylate [16].
The chemical shift of lithium in salicylate complexes is expected to reflect the coordination environment and could distinguish between different coordination modes [16]. However, the solution-state Nuclear Magnetic Resonance spectrum of lithium salicylate in water shows averaged signals due to rapid exchange processes between coordinated and free species [5].
X-ray diffraction analysis provides the most definitive structural characterization of lithium salicylate complexes [5] [17] [8]. Powder diffraction patterns of lithium salicylate samples show characteristic peak positions consistent with the monoclinic crystal system [17].
Single crystal X-ray diffraction studies have been successfully performed on lithium salicylate monohydrate, revealing the complete three-dimensional structure with high precision [5] [8]. The diffraction data collection employed monochromated Mo-Kα radiation at low temperature (-130°C) to minimize thermal motion effects [5].
The structure solution utilized direct methods followed by full-matrix least-squares refinement on F² [5]. Non-hydrogen atoms were refined with anisotropic thermal parameters, while hydrogen atoms were located and refined isotropically [5]. The final refinement converged to R₁ = 0.0438 for 1601 reflections with I ≥ 2σ(I) [5].
Powder diffraction analysis has been employed for phase identification of lithium salicylate samples prepared by different methods [17]. The technique is particularly valuable for quality control and characterization of lithium salicylate materials intended for neutron detection applications [18] [19].
The X-ray diffraction patterns exhibit sharp, well-defined peaks characteristic of crystalline materials [17] [20]. Peak broadening analysis using the Scherrer equation can provide information about crystallite size and structural disorder in powder samples [21].
Property | Value | Reference |
---|---|---|
Molecular Formula (anhydrous) | C₇H₅LiO₃ | [1] [2] |
Molecular Formula (monohydrate) | C₇H₇LiO₄ | [5] [3] |
Molecular Weight (anhydrous) | 144.05 g/mol | [1] [2] |
Molecular Weight (monohydrate) | 162.07 g/mol | [5] [3] |
Crystal System | Monoclinic | [5] |
Space Group | P2₁/c | [5] |
Unit Cell a | 13.1148(8) Å | [5] |
Unit Cell b | 4.6992(2) Å | [5] |
Unit Cell c | 12.8071(5) Å | [5] |
Beta Angle | 107.900(1)° | [5] |
Unit Cell Volume | 751.08(6) ų | [5] |
Melting Point | >350°C | [2] [4] |
Bond | Bond Length (Å) | Reference |
---|---|---|
Li-O1 (salicylate) | 1.891(3) | [5] |
Li-O2 (salicylate) | 1.893(3) | [5] |
Li-O01 (water) | 2.027(3) | [5] |
Li-O01 (adjacent water) | 2.013(3) | [5] |
Angle | Value (°) | Reference |
---|---|---|
O1-Li-O2 | 129.6(1) | [5] |
O1-Li-O01 | 102.1(1) | [5] |
O2-Li-O01 | 107.9(1) | [5] |
O01-Li-O01 (adjacent) | 96.6(1) | [5] |
Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |
---|---|---|---|
3374 | Medium | ν(O-H) | [5] |
3093 | Medium | ν(O-H) | [5] |
1634 | Medium | νasym(C-O) | [5] |
1590 | Strong | ν(C=C) | [5] |
1488 | Strong | ν(C=C) | [5] |
1461 | Strong | ν(C=C) | [5] |
1394 | Strong | νsym(C-O) | [5] |
1367 | Medium | δ(O-H), ν(C-O) | [5] |
Hydrogen Bond | D-H (Å) | H...A (Å) | D...A (Å) | Angle (°) | Reference |
---|---|---|---|---|---|
O3-H03...O1 (intramolecular) | 0.96(3) | 1.63(3) | 2.528(2) | 154(2) | [5] |
O01-H01...O2 (intermolecular) | 0.92(2) | 1.79(2) | 2.700(2) | 173(2) | [5] |
O01-H02...O3 (intermolecular) | 0.94(2) | 1.85(2) | 2.771(2) | 166(2) | [5] |
Corrosive;Irritant